Unique Pyrazole Substitution Pattern Differentiates from Isonicotinamide and Furan-2-carboxamide Analogs
The compound N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide presents a unique combination of a cinnamamide warhead with a 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole motif. This structure distinguishes it from closest available analogs such as N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide and N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-2-carboxamide, which replace the cinnamamide group with isonicotinamide or furan-2-carboxamide, respectively . The cinnamamide pharmacophore provides a Michael acceptor system absent in the isonicotinamide and furan-2-carboxamide analogs, which is frequently a critical determinant of covalent target engagement and antiproliferative activity in cinnamamide-based leads [1].
| Evidence Dimension | Presence of α,β-unsaturated carbonyl (Michael acceptor) electrophilic warhead |
|---|---|
| Target Compound Data | Contains cinnamamide moiety (E-configured α,β-unsaturated amide) – electrophilic warhead present |
| Comparator Or Baseline | N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide: No α,β-unsaturated carbonyl; N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-2-carboxamide: No α,β-unsaturated carbonyl |
| Quantified Difference | Qualitative structural difference: target compound possesses a Michael acceptor system; comparators do not. This difference is known to be mechanistically significant in the cinnamamide class for covalent inhibition or receptor interaction. |
| Conditions | Structural comparison based on vendor-listed chemical structures . Functional relevance inferred from cinnamamide class SAR literature [1]. |
Why This Matters
For screening programs targeting kinases or other proteins with accessible cysteine residues, the presence of the Michael acceptor is a binary selection criterion that cannot be met by the isonicotinamide or furan analogs, making this compound uniquely qualified.
- [1] Gaikwad, N. B., Nanduri, S., & Madhavi, Y. V. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European Journal of Medicinal Chemistry, 181, 111561. View Source
